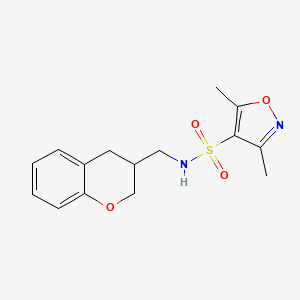![molecular formula C15H19N5O B4528149 2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4528149.png)
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
Vue d'ensemble
Description
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring and a cyclopentapyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide typically involves the condensation of 1,5-dimethylpyrazole with a suitable cyclopentapyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the cyclopentapyridine structure.
Imidazole Derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.
Uniqueness
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is unique due to its combination of a pyrazole ring with a cyclopentapyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-9-11(8-18-20(9)2)7-17-15-12(14(16)21)6-10-4-3-5-13(10)19-15/h6,8H,3-5,7H2,1-2H3,(H2,16,21)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACBRCURXSUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=C(C=C3CCCC3=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzoyl-4-[2-(ethylsulfonyl)propanoyl]piperazine](/img/structure/B4528069.png)
![1-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4528076.png)
![N-methyl-3-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)pyridin-2-amine](/img/structure/B4528080.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B4528100.png)
![N-[1-(5-methylpyridin-2-yl)ethyl]-3-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B4528112.png)
![1-(2-methoxyphenyl)-4-[1-(5-phenylpentanoyl)-3-piperidinyl]piperazine](/img/structure/B4528113.png)


![1-(2-methoxyphenyl)-4-(1-{[4-(methylthio)phenyl]acetyl}-3-piperidinyl)piperazine](/img/structure/B4528118.png)
![(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl){[2-(propylthio)pyrimidin-5-yl]methyl}amine](/img/structure/B4528121.png)
![1-(4-isobutylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B4528137.png)
![2-{[(1-isopropylpiperidin-4-yl)methyl][4-(methylthio)benzyl]amino}ethanol](/img/structure/B4528154.png)
![7-(3-phenylpropyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4528156.png)
